5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol
Overview
Description
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol typically involves the cyclization of hydrazides with carbon disulfide, potassium hydroxide, and ethanol . The reaction conditions are crucial, as the presence of water can hinder the cyclization process . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chloroacetyl chloride, potassium carbonate, and ammonium thiocyanate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include acylated derivatives and thiazolidinones .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antibacterial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development . In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as thymidylate synthase, HDAC, and telomerase, which are crucial for cancer cell proliferation . Additionally, it can bind to nucleic acids and proteins, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-[1,3,4]oxadiazole-2-thiol is unique due to its specific substituents and structural features. Similar compounds include 5-phenyl-1,3,4-oxadiazole-2-thiol and 2-phenyl-1,3,4-oxadiazoline-5-thione . These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
5-[3-(4-methoxy-3-methylphenyl)propyl]-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-8-10(6-7-11(9)16-2)4-3-5-12-14-15-13(18)17-12/h6-8H,3-5H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLUYDMSDPECMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC2=NNC(=S)O2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808551 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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